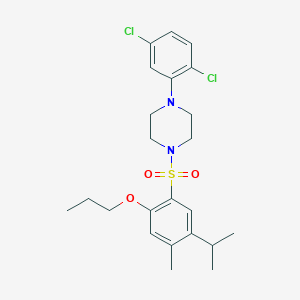
1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as DN-2327 or TAK-637, and it belongs to the class of piperazine sulfonamide compounds.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine involves its interaction with the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and stress responses. By binding to this receptor, 1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine can modulate the activity of serotonin, which is a neurotransmitter that plays a key role in these processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine include its anxiolytic and antidepressant effects. In animal models, this compound has been shown to reduce anxiety-like behavior and improve mood. It has also been shown to increase the levels of serotonin in certain brain regions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine in lab experiments include its high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various processes. However, one limitation of using this compound is that it has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.
Orientations Futures
There are several future directions for research on 1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine. One area of interest is its potential applications in the treatment of anxiety and depression in humans. Another area of interest is its potential as a tool for studying the role of the 5-HT1A receptor in various physiological and behavioral processes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine involves the reaction of 2,5-dichlorophenylamine with 4-propoxy-1-naphthalenesulfonyl chloride in the presence of a base. The resulting intermediate is then reacted with piperazine to yield the final product.
Applications De Recherche Scientifique
1-(2,5-Dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-propoxynaphthalen-1-yl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl2N2O3S/c1-2-15-30-22-9-10-23(19-6-4-3-5-18(19)22)31(28,29)27-13-11-26(12-14-27)21-16-17(24)7-8-20(21)25/h3-10,16H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXSNSQDFDEVSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














